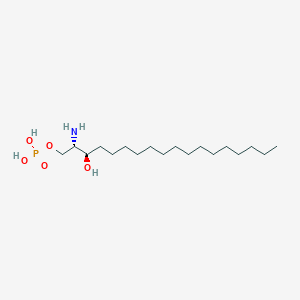

Sphinganine 1-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sphinganin-1-phosphat (d18:0) ist ein bioaktives Lipid, das in Säugetieren vorkommt. Es wird aus der Sphingoidbase Sphinganin in Gegenwart von Sphingosin-Kinase gebildet. Diese Verbindung spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen, einschließlich der Zellsignalgebung und der Regulation zellulärer Funktionen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sphinganin-1-phosphat (d18:0) wird durch Einwirkung von Sphingosin-Kinase aus Sphinganin synthetisiert. Der Prozess beinhaltet die Phosphorylierung von Sphinganin, die unter bestimmten Bedingungen mit verschiedenen Kinasen erreicht werden kann .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sphinganin-1-phosphat (d18:0) beinhaltet in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Flüssig-Flüssig-Extraktion umfassen, gefolgt von einer Umkehrphasen-Flüssigchromatographie gekoppelt mit Massenspektrometrie zur Reinigung und Quantifizierung .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sphinganin-1-phosphat (d18:0) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Sphinganin-Rückgrat verändern.

Reduktion: Diese Reaktion kann die Doppelbindungen im Molekül modifizieren.

Substitution: Diese Reaktion kann bestimmte funktionelle Gruppen durch andere ersetzen, wodurch sich die Eigenschaften der Verbindung ändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Reaktionsergebnis sicherzustellen .

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Sphinganin-Derivate, die im Vergleich zur Ausgangssubstanz unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Sphinganin-1-phosphat (d18:0) hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Wirkmechanismus

Sphinganin-1-phosphat (d18:0) übt seine Wirkung aus, indem es als Antagonist am Sphingosin-1-phosphat-Rezeptor wirkt. Es verhindert Leberschäden und Nierenschäden nach hepatischer Ischämie und Reperfusionsschädigung in Tiermodellen. Darüber hinaus hat es antifibrotische Wirkungen in Sklerodermie-Fibroblasten durch Normalisierung der PTEN-Proteinspiegel, des Kollagen- und Matrix-Metalloproteinase-1-Expressions und der Smad3-Phosphorylierung .

Analyse Chemischer Reaktionen

Types of Reactions

Sphinganine-1-phosphate (d18:0) undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the sphinganine backbone.

Reduction: This reaction can modify the double bonds present in the molecule.

Substitution: This reaction can replace specific functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions include modified sphinganine derivatives, which can have different biological activities and properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Biological Functions of Sphinganine 1-Phosphate

This compound is synthesized from sphinganine through the action of sphingosine kinases (SphK), particularly SphK1 and SphK2. Once produced, Sa1P participates in several key biological functions:

- Cell Proliferation and Survival : Sa1P promotes cell survival by activating pathways that inhibit apoptosis. It has been shown to enhance the proliferation of various cell types, including lymphocytes .

- Immune Modulation : Sa1P is crucial for lymphocyte trafficking and has been implicated in autoimmune diseases. It regulates the migration of immune cells to sites of inflammation, making it a target for therapeutic interventions in conditions like multiple sclerosis .

- Metabolic Regulation : Sa1P influences lipid metabolism and can modulate insulin sensitivity, thus playing a role in metabolic disorders such as diabetes .

Autoimmune Diseases

Research has demonstrated that Sa1P signaling is essential for the regulation of immune responses. A study highlighted that pharmacological modulation of S1P receptors can alter lymphocyte migration, providing insights into potential treatments for autoimmune diseases like multiple sclerosis .

Cancer

Sa1P levels have been associated with various cancers. For instance, elevated Sa1P was found to mediate interactions between immune cells and breast cancer cells, suggesting its role in tumor microenvironments . Additionally, studies have indicated that SphK2, which produces Sa1P, is often upregulated in cancerous tissues, linking it to tumor progression and metastasis .

Neuroprotection

Sa1P has neuroprotective effects that are being explored in neurodegenerative diseases. Research indicates that it can enhance neuronal survival under stress conditions by modulating autophagy pathways through mTOR signaling . This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Data Table: Summary of Research Applications

Wirkmechanismus

Sphinganine-1-phosphate (d18:0) exerts its effects by acting as an antagonist at the sphingosine-1-phosphate receptor. It prevents liver and kidney damage following hepatic ischemia and reperfusion injury in animal models. Additionally, it has antifibrotic effects in scleroderma fibroblasts through normalization of PTEN protein levels, collagen and matrix metalloproteinase-1 expression, and Smad3 phosphorylation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sphingosin-1-phosphat (d181): Ein weiteres bioaktives Lipid, das an der Zellsignalgebung und -regulation beteiligt ist.

Einzigartigkeit

Sphinganin-1-phosphat (d18:0) ist aufgrund seiner spezifischen molekularen Struktur und der verschiedenen biologischen Pfade, die es beeinflusst, einzigartig. Im Gegensatz zu Sphingosin-1-phosphat, das als Agonist an seinem Rezeptor wirkt, wirkt Sphinganin-1-phosphat als Antagonist, was zu unterschiedlichen physiologischen Wirkungen führt .

Eigenschaften

CAS-Nummer |

19794-97-9 |

|---|---|

Molekularformel |

C18H40NO5P |

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

[(2S,3R)-2-azaniumyl-3-hydroxyoctadecyl] hydrogen phosphate |

InChI |

InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |

InChI-Schlüssel |

YHEDRJPUIRMZMP-ZWKOTPCHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

Isomerische SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |

Aussehen |

Unit:5 mgSolvent:nonePurity:98+%Physical solid |

Physikalische Beschreibung |

Solid |

Synonyme |

[R-(R*,S*)]-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-Sphinganine 1-Phosphate; C18-Dihydrosphingosine 1-Phosphate; Dihydrosphingosine-1-phosphate; Sphinganine 1-Phosphate; (2S,3R)-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.